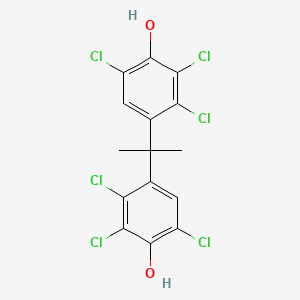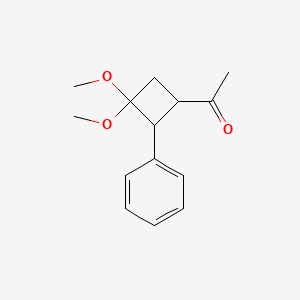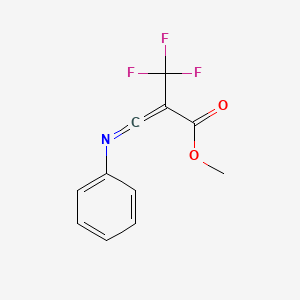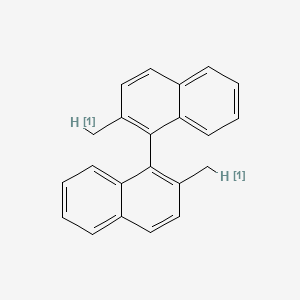
1,1'-Binaphthalene, 2,2'-di(methyl-d)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Binaphthalene, 2,2’-di(methyl-d)- is a chemical compound with the molecular formula C22H16D2 and a molecular weight of 284.3906 . This compound is part of the binaphthalene family, characterized by two naphthalene units connected at the 1 and 1’ positions. The presence of deuterium atoms (D) in place of hydrogen atoms (H) at the 2 and 2’ positions makes this compound unique.
準備方法
The synthesis of 1,1’-Binaphthalene, 2,2’-di(methyl-d)- involves several steps. One common method includes the coupling of two naphthalene units through a palladium-catalyzed cross-coupling reaction. The reaction conditions typically involve the use of a palladium catalyst, a base, and a suitable solvent under an inert atmosphere . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
化学反応の分析
1,1’-Binaphthalene, 2,2’-di(methyl-d)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.
科学的研究の応用
1,1’-Binaphthalene, 2,2’-di(methyl-d)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating enantioselective transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral drugs.
作用機序
The mechanism of action of 1,1’-Binaphthalene, 2,2’-di(methyl-d)- involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral ligand, coordinating with metal catalysts to induce chirality in the reaction products. The pathways involved include the formation of metal-ligand complexes, which facilitate the desired transformations with high enantioselectivity .
類似化合物との比較
1,1’-Binaphthalene, 2,2’-di(methyl-d)- can be compared with other similar compounds, such as:
1,1’-Binaphthalene, 2,2’-dimethyl-: This compound lacks deuterium atoms and has a slightly different molecular weight (282.3783) and properties.
1,1’-Binaphthyl-2,2’-diyl hydrogen phosphate: This compound is used as a chiral ligand in various catalytic reactions and has different applications in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene:
特性
CAS番号 |
52889-79-9 |
|---|---|
分子式 |
C22H18 |
分子量 |
282.4 g/mol |
IUPAC名 |
2-(protiomethyl)-1-[2-(protiomethyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C22H18/c1-15-11-13-17-7-3-5-9-19(17)21(15)22-16(2)12-14-18-8-4-6-10-20(18)22/h3-14H,1-2H3/i1H,2H |
InChIキー |
KDHFKMDVFWYSPT-JCIKQZAVSA-N |
異性体SMILES |
[1H]CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C[1H] |
正規SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
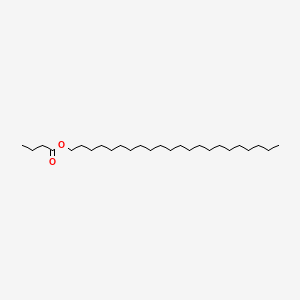
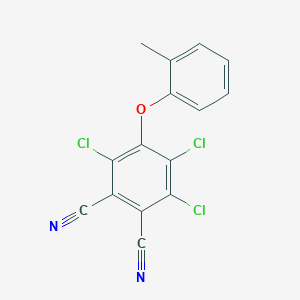
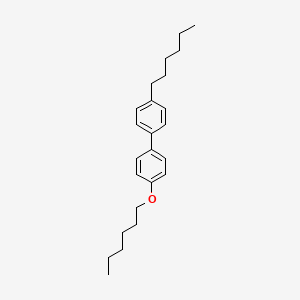
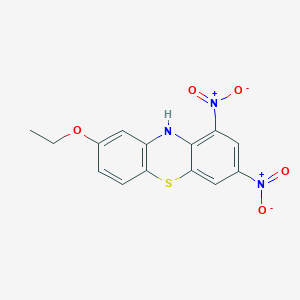
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
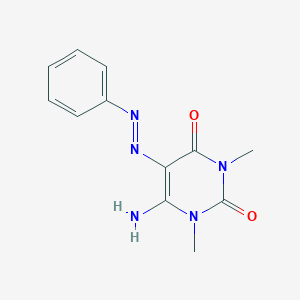
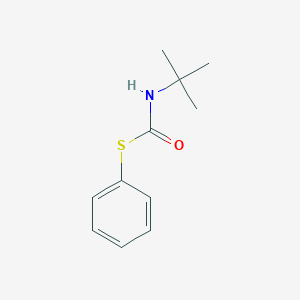
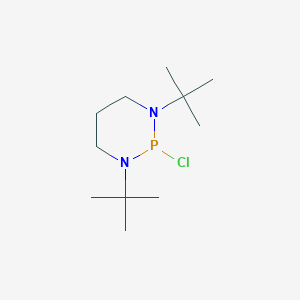
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
